4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide
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Description
4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN4O2S2 and its molecular weight is 463.01. The purity is usually 95%.
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Scientific Research Applications
Photochemical Decomposition
Compounds similar to the one , such as sulfamethoxazole, have been studied for their photolability in acidic aqueous solutions, leading to the formation of multiple photoproducts. This characteristic could be relevant for understanding the environmental impact and stability of such compounds (Wei Zhou & D. Moore, 1994).
Antimicrobial Activities
Sulfanilamide-derived 1,2,3-triazole compounds exhibit antibacterial and antifungal activities, indicating potential uses in developing novel treatments for various infections. This aligns with the structural features of the compound , suggesting similar potential applications (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating triazine moieties have been reported to inhibit carbonic anhydrase isozymes, relevant in physiological and pathological processes, including tumor growth. The compound , bearing both sulfonamide and triazole groups, might have similar inhibitory effects (V. Garaj et al., 2005).
Novel Anticancer Agents
Compounds structurally related to the specified chemical have shown promising activity against various human tumor cell lines, highlighting their potential as anticancer agents (J. Sławiński et al., 2012).
Enzyme Inhibition and Molecular Docking
Sulfonamide derivatives incorporating triazine motifs have been evaluated for their enzyme inhibition properties, including carbonic anhydrases, with molecular docking studies aiding in understanding their interaction mechanisms. This suggests potential pharmaceutical applications for similar compounds (E. Havránková et al., 2018).
Herbicide Degradation
Investigations into the degradation pathways of sulfonylurea herbicides, which share structural elements with the compound , provide insights into their environmental fate and decomposition mechanisms (I. Braschi et al., 1997).
Synthesis and Structural Analysis
Research into the synthesis, molecular structure, and tautomerism of sulfonamide-1,2,4-triazine derivatives, similar to the compound , offers valuable information on their chemical properties and potential applications in various fields (D. Branowska et al., 2022).
Properties
IUPAC Name |
4-chloro-N-[1-[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S2/c1-15(2)14-29-21-24-23-20(26(21)3)19(13-16-7-5-4-6-8-16)25-30(27,28)18-11-9-17(22)10-12-18/h4-12,19,25H,1,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPDZVZICNOEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1C)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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